3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole

Descripción

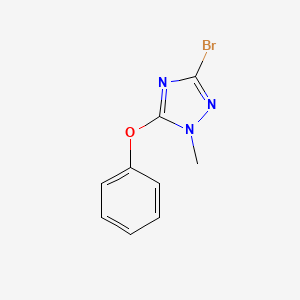

Chemical Structure and Properties 3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a bromine atom at position 3, a methyl group at position 1, and a phenoxy group at position 4.

Propiedades

IUPAC Name |

3-bromo-1-methyl-5-phenoxy-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFOUPXCZOZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1,2,4-triazole with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and time to ensure the selective bromination at the desired position on the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling functional group transformations.

Key Reactions:

-

Carboxylation : Reaction with carbon dioxide under basic conditions (LDA, THF, −78°C) replaces bromine with a carboxyl group, yielding 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This intermediate is critical for further derivatization .

Example : -

Methanolysis : Treatment with methanol and thionyl chloride converts the carboxylic acid intermediate to methyl esters. This step is pivotal for stabilizing reactive intermediates .

Debromination Reactions

Catalytic hydrogenation or reductive methods remove bromine, generating des-bromo derivatives.

Protocol:

-

Hydrogenation : Using 5% Pd/C and hydrogen gas under pressure eliminates bromine from 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, producing 1-methyl-1H-1,2,4-triazole-3-methyl formate .

-

Zinc-Mediated Reduction : Zinc powder in acetic acid achieves similar debromination, enabling scalable synthesis .

Mechanistic Insight :

The bromine atom acts as a leaving group, with palladium or zinc facilitating oxidative addition or single-electron transfer, respectively .

Heterocyclic Ring Functionalization

The triazole ring participates in cyclization and cross-coupling reactions.

Observed Transformations:

-

Cycloaddition : While not directly documented for this compound, analogous 1,2,4-triazoles undergo [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles .

-

Suzuki Coupling : Aryl boronic acids could theoretically couple at the bromine position, though experimental data for this specific substrate is limited .

Phenoxy Group Reactivity

The phenoxy moiety exhibits limited reactivity under standard conditions but can participate in:

-

Ether Cleavage : Strong acids or Lewis acids (e.g., BBr₃) may cleave the phenoxy bond, though this is not explicitly reported for the compound .

-

Electrophilic Aromatic Substitution : Directed by the electron-rich phenoxy group, though steric hindrance from the triazole ring may limit reactivity .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action involves interaction with specific molecular targets, leading to enzyme inhibition and disruption of cellular processes.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of 1,2,4-triazoles, including this compound, showed remarkable antibacterial activity against Bacillus subtilis, which is resistant to common antibiotics like nalidixic acid. The introduction of bromine at specific positions in the triazole structure was found to enhance antibacterial potency significantly .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 0.25 |

| Derivative A | Staphylococcus aureus | 0.5 |

| Derivative B | Escherichia coli | 0.75 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise as an antifungal agent. Its derivatives have exhibited enhanced antifungal activity against strains like Candida albicans, outperforming traditional antifungal medications such as fluconazole .

Case Study: Antifungal Screening

A comparative study revealed that certain derivatives of triazoles had MIC values significantly lower than fluconazole against multiple fungal strains.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.0156 |

| Derivative C | Aspergillus fumigatus | 0.5 |

| Derivative D | Trichophyton rubrum | 0.03 |

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals. Its ability to function as an effective herbicide or pesticide is attributed to its structural features that allow for interaction with biological systems in plants and pests.

Case Study: Herbicidal Activity

Research has indicated that triazole derivatives can inhibit the growth of specific weed species while being safe for crop plants. This selectivity is crucial for developing effective agricultural chemicals that minimize environmental impact.

Mecanismo De Acción

The mechanism of action of 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Findings

Antimicrobial Activity: Bromine and thione groups enhance antimicrobial potency. For example, 3-(2-bromophenyl)-substituted triazole-thiones exhibit broad-spectrum activity against bacterial and fungal strains . In contrast, 3-bromo-5-phenoxy derivatives (e.g., 3-bromo-5-methoxy) may lack direct antimicrobial effects unless paired with additional functional groups like thiones or sulfonyl moieties .

Anticonvulsant Activity: Phenoxy-substituted triazoles with electron-withdrawing groups (e.g., 4-chloro-2-fluorophenoxy in ) show potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam . The absence of such substituents in 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole may reduce its efficacy in this domain.

Antifungal Activity: Triazoles with aryl-thione or nitro groups (e.g., and ) demonstrate superior activity against Candida spp. compared to fluconazole. The phenoxy group in the target compound may offer similar aromatic binding but requires synergistic substituents (e.g., thiols) for optimal efficacy .

Physicochemical Properties: Lipophilicity: Methyl and bromine substituents increase hydrophobicity, improving membrane permeability. For instance, 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (logP ~2.5) is more lipophilic than methoxy/phenoxy analogues . Solubility: Phenoxy groups reduce aqueous solubility but enhance π-π stacking in biological targets .

Actividad Biológica

3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole class, noted for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and agriculture.

IUPAC Name: this compound

CAS Number: 1630763-87-9

Molecular Formula: C9H8BrN3O

Molecular Weight: 244.08 g/mol

Structure

The compound features a bromine atom, a methyl group, and a phenoxy group attached to the triazole ring. This structure is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential as an antifungal and antibacterial agent . The compound's mechanism of action involves inhibiting specific enzymes and disrupting cellular processes in microbial organisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | 0.5 μg/mL |

| Escherichia coli | Antibacterial | 2 μg/mL |

| Staphylococcus aureus | Antibacterial | 1 μg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's reactivity, while the phenoxy group contributes to its binding affinity with target enzymes. This interaction can lead to the inhibition of essential metabolic pathways in pathogens .

Study on Antifungal Activity

A study conducted on the antifungal properties of various triazoles, including this compound, demonstrated that it effectively inhibited the growth of fungal pathogens such as Aspergillus fumigatus and Candida albicans. The results indicated that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their non-halogenated counterparts .

Cytotoxicity Evaluation

In vitro cytotoxicity assessments against cancer cell lines (e.g., MCF-7) revealed that this compound showed promising results. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole?

- Methodology :

- Core triazole formation : Start with hydrazide derivatives (e.g., substituted phenoxyacetic acid hydrazides) and cyclize via reflux in polar aprotic solvents (e.g., DMSO) under controlled conditions to form the triazole ring .

- Bromination : Introduce the bromo substituent using electrophilic brominating agents (e.g., NBS or Br₂ in inert solvents) at low temperatures to avoid side reactions .

- Methylation : Employ methylating agents (e.g., methyl iodide) under basic conditions to functionalize the N1 position .

Q. How should researchers characterize this compound using spectroscopic methods?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., bromo, methyl, phenoxy groups) via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 3.1–3.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods to avoid inhalation of dust .

- Storage : Store in airtight, light-resistant containers at <25°C, away from oxidizers .

- Spill Management : Collect solid residues in sealed containers; avoid environmental release .

Advanced Questions

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

- Crystallographic Workflow :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) to obtain high-resolution intensity data .

- Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination, followed by full-matrix least-squares refinement (SHELXL) .

- Validation : Analyze R-factor convergence (<5%), electron density maps, and Hirshfeld surfaces to resolve disorder (e.g., phenoxy group orientation) .

Q. How to analyze solvatochromic effects or electronic properties using DFT?

- Computational Strategy :

- Geometry Optimization : Use B3LYP/6-31G(d,p) to minimize energy and calculate frontier molecular orbitals (HOMO-LUMO gaps) .

- Solvatochromism : Apply polarizable continuum models (PCM) to simulate solvent effects on UV-Vis spectra (e.g., shifts in λmax with solvent polarity) .

- Docking Studies : Map electrostatic potentials to predict binding affinities with biological targets (e.g., enzymes) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Derivatization Approaches :

- Substitution Patterns : Replace bromo/phenoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to modulate reactivity .

- Bioisosteres : Introduce thione (-S) or methylsulfonyl (-SO₂CH₃) groups at the triazole C5 position to enhance bioactivity .

- Biological Assays : Test inhibitory activity (e.g., IC₅₀ values) against target enzymes (e.g., tyrosinase, COX-2) using kinetic assays .

Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in reported yields (e.g., 65% vs. 75%) may arise from solvent purity or reaction scale. Optimize via small-scale trials .

- Biological Activity : Variable inhibitory effects (e.g., in mushroom tyrosinase vs. mammalian enzymes) highlight the need for species-specific assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.